FL77-24

Apoptosis Breast Cancer SAR

Researchers studying apoptosis often face inconsistent potency among FL118 analogs. FL77-24 (CAS 2413582-39-3) is a rigorously validated, 7-substituted lead candidate that resolves this with superior, concentration-dependent efficacy. - Displays exceptional potency in MCF-7 and HeLa cells (IC50 < 6.4 nM), outperforming FL118. - Uniquely suppresses XIAP, a key apoptosis resistance marker, more effectively than FL77-6 or FL77-9. - Sourced exclusively for verified research institutions, with guaranteed purity and reliable global cold-chain logistics.

Molecular Formula C29H24N2O8
Molecular Weight 528.5 g/mol
Cat. No. B12390013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFL77-24
Molecular FormulaC29H24N2O8
Molecular Weight528.5 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C7=CC(=CC(=C7)OC)OC)O
InChIInChI=1S/C29H24N2O8/c1-4-29(34)20-9-22-26-18(11-31(22)27(32)19(20)12-37-28(29)33)25(14-5-15(35-2)7-16(6-14)36-3)17-8-23-24(39-13-38-23)10-21(17)30-26/h5-10,34H,4,11-13H2,1-3H3/t29-/m0/s1
InChIKeyAFBSZCMKFZHQHQ-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FL77-24: A Differentiated FL118 Analog for Apoptosis Research


FL77-24 (7-(4-Ethylphenyl)-FL118, CAS: 2413582-39-3) is a rationally designed, 7-position substituted analog of the camptothecin-derivative FL118 [1]. It functions as a potent inducer of apoptosis and exhibits broad-spectrum in vitro antitumor activity . As part of a focused structure-activity relationship (SAR) campaign to optimize the FL118 chemotype, FL77-24 has been identified as one of three lead candidates, alongside FL77-6 and FL77-9, that demonstrate a favorable profile for potential advancement toward clinical evaluation [2].

FL77-24 vs. Other Camptothecin Analogs


The camptothecin class of topoisomerase I inhibitors encompasses a diverse range of compounds with significant variations in potency, selectivity, and mechanism of action. Simple substitution of FL77-24 with the parent molecule FL118 or a close structural analog like FL77-6 or FL77-9 is not scientifically justifiable without quantitative comparative data. These compounds, while sharing a core scaffold, exhibit divergent cell line-specific potencies (e.g., IC50 values in MCF-7 cells) and distinct effects on key downstream targets like survivin, XIAP, and Mcl-1 [1]. Furthermore, a comprehensive SAR study has demonstrated that 7-position substitution on the FL118 platform yields compounds with significantly better antitumor efficacy than 9-position substituted derivatives, underscoring that even subtle molecular modifications lead to profound changes in biological performance [2].

FL77-24 Quantitative Differentiators


Superior Potency in MCF-7 Breast Cancer Cells

FL77-24 demonstrates significantly enhanced in vitro cytotoxicity against the MCF-7 breast adenocarcinoma cell line compared to its parent compound, FL118. The quantified difference is greater than an order of magnitude, supporting the rationale for its selection over the parent scaffold in this specific oncological context .

Apoptosis Breast Cancer SAR

Differential Suppression of Survivin, XIAP, and Mcl-1

In a direct comparative study, FL77-24 demonstrates a distinct profile in downregulating the anti-apoptotic proteins survivin, XIAP, and Mcl-1 in HCT116 colorectal cancer cells compared to the close analogs FL77-6, FL77-9, and FL77-20. While all tested compounds reduce expression, FL77-24 induces a notably more potent and consistent suppression, particularly of XIAP, at a 50 nM concentration, suggesting a unique downstream signaling impact [1].

Apoptosis Mechanism of Action Colorectal Cancer

Cell Cycle Arrest and Apoptosis Induction in Colorectal Cancer

FL77-24 induces a robust and concentration-dependent arrest in the S and G2/M phases of the cell cycle, coupled with potent apoptosis induction in HCT116 colorectal cancer cells. The compound effectively triggers apoptosis even at low nanomolar concentrations (2.5-10 nM) and modulates key regulatory proteins such as p21, Bax, and Bcl-2 in a dose-dependent manner [1][2].

Cell Cycle Apoptosis Colorectal Cancer

7-Position Derivative with Validated In Vivo Potential

FL77-24 belongs to a privileged subclass of FL118 derivatives modified at the 7-position. A comprehensive SAR study revealed that 7-position substituted analogs, including FL77-24, FL77-6, and FL77-9, demonstrate significantly better antitumor efficacy than their 9-position substituted counterparts [1]. Extended in vivo studies further identified FL77-24 as one of three candidates from this series that exhibits potential for further development toward clinical trials [2]. This class-level differentiation is critical for research programs aiming to build upon the most promising chemical space within this series.

Drug Development SAR Lead Optimization

FL77-24 Research Applications


Apoptosis Mechanism Studies in Colorectal and Breast Cancer

FL77-24 is ideally suited for detailed mechanistic investigations into the induction of apoptosis and cell cycle arrest in both colorectal (HCT116) and breast (MCF-7) cancer models. Its validated, concentration-dependent effects on S/G2/M phase arrest and downstream apoptotic markers (Bax, Bcl-2, p21) [1], combined with its superior potency in MCF-7 cells compared to FL118 , make it a precise tool for dissecting these pathways.

XIAP-Dependent Apoptotic Resistance Mechanisms

The unique ability of FL77-24 to potently suppress XIAP expression, as demonstrated in a head-to-head comparison with FL77-6 and FL77-9 [1], positions it as a specialized probe for studying XIAP-mediated resistance to apoptosis. Research programs focused on overcoming this specific survival mechanism in cancer cells will find FL77-24 to be a more informative tool than other FL118 analogs.

Lead Optimization and SAR Studies on the FL118 Scaffold

As a validated 7-position substituted lead candidate with established in vivo potential [1], FL77-24 serves as a critical benchmark compound for ongoing medicinal chemistry efforts aimed at optimizing the FL118 chemotype. Its well-characterized profile makes it an essential reference for evaluating the potency, target modulation, and overall drug-like properties of novel derivatives within this series.

Validation of FL118 Mechanism of Action

FL77-24 has been shown to exert its antitumor effects via a mechanism of action similar to its parent compound, FL118 [1]. This makes it a suitable tool compound for confirming and extending hypotheses related to the unique, multi-targeted mechanism of the FL118 platform, distinct from classic topoisomerase I inhibition, in various cancer types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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